molecular formula C10H8N2O3S B1425796 [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol CAS No. 1485767-43-8

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol

Cat. No.: B1425796
CAS No.: 1485767-43-8
M. Wt: 236.25 g/mol
InChI Key: QAOQIVNGNVBXJI-UHFFFAOYSA-N
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Description

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol (CAS 1485767-43-8) is a high-purity chemical building block with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . This compound features a thiazole core functionalized with both a 3-nitrophenyl group and a methanol moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. This compound is of significant research value as a key precursor in the synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which are designed, synthesized, and evaluated as potent and selective inhibitors of the human monoamine oxidase-B (hMAO-B) enzyme . The presence of the thiazole nucleus bearing a phenyl ring functionalized at the meta position with a nitro group has been identified as a critical pharmacophoric feature for achieving selective and reversible MAO-B inhibition . This mechanism is highly relevant for investigating novel therapeutic agents for complex neurodegenerative disorders (NDDs) such as Parkinson's disease and Alzheimer's disease, where MAO-B plays a role in neurotransmitter regulation and ROS-induced neurotoxicity . Researchers utilize this scaffold to develop multi-target-directed ligands that may simultaneously address multiple pathogenic pathways, including MAO-B inhibition, cholinesterase inhibition, and antioxidant activity . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-5-8-6-16-10(11-8)7-2-1-3-9(4-7)12(14)15/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOQIVNGNVBXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to reduction and subsequent hydroxymethylation to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]carboxylic acid.

    Reduction: [2-(3-Aminophenyl)-1,3-thiazol-4-yl]methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol serves as a building block for synthesizing more complex organic molecules. It can be utilized to create various heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.

Biology

The biological applications of this compound are significant. Research indicates potential antimicrobial and anticancer properties . Studies have shown that derivatives of thiazoles exhibit activity against various bacterial strains and cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of bacterial growth by disrupting cellular processes.

Medicine

In medicine, ongoing research explores the compound's role as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. Notably, studies have highlighted its potential in targeting cancer cells through mechanisms that induce apoptosis or inhibit proliferation.

Case Studies

  • Antimicrobial Activity : A study published in Molecules investigated a series of thiazole derivatives, including those related to this compound. The results indicated promising antimicrobial activity against Gram-positive bacteria, suggesting its utility in developing new antibacterial agents .
  • Anticancer Properties : Research highlighted in PubChem showed that thiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with DNA replication and repair processes .

Mechanism of Action

The mechanism of action of [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol with structurally analogous thiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons

Compound Name Substituent at Thiazole Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 3-Nitrophenyl C10H8N2O3S 236.25 Electron-withdrawing nitro group enhances electrophilicity.
[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]methanol 4-Ethoxyphenyl C12H13NO2S 235.30 Ethoxy group (-OCH2CH3) provides electron-donating effects; used in crystallographic studies.
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol 4-Trifluoromethylphenyl C11H8F3NOS 259.25 Lipophilic CF3 group improves membrane permeability; ≥97% purity (industrial use).
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol 3-Chlorophenyl C10H8ClNOS 225.70 Chlorine substituent offers moderate electron-withdrawing effects.
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol 2-Phenylethyl C12H13NOS 219.31 Aliphatic chain increases hydrophobicity; potential in material science.

Physicochemical Properties

  • Solubility: The nitro-substituted derivative (target compound) is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its nitro group, similar to the chlorophenyl analog (). The trifluoromethyl analog () shows enhanced solubility in organic solvents like methanol, attributed to the CF3 group’s polarity.
  • Thermal Stability :
    • Nitro and trifluoromethyl groups may lower melting points compared to electron-donating substituents (e.g., ethoxy).

Key Research Findings

Solubility Trends : Chloro- and nitro-substituted derivatives show lower aqueous solubility than ethoxy- or trifluoromethyl-containing compounds, impacting their pharmacokinetic profiles .

Synthetic Flexibility : The thiazole core permits diverse functionalization, enabling tailored physicochemical properties for specific applications (e.g., drug design, material science) .

Biological Activity

[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O3S. The compound features a thiazole ring, a nitrophenyl group, and a hydroxymethyl substituent, which contribute to its biological activity.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans1464 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (A172) cells.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MDA-MB-23125
A17230
HUVEC (control)>100

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Biological Macromolecules : The nitrophenyl group participates in electron transfer reactions while the thiazole ring forms hydrogen bonds with proteins and nucleic acids.
  • Enzyme Modulation : The compound may inhibit specific enzymes involved in cell proliferation and microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Study A : A derivative with a methoxy group showed increased potency against S. aureus, with a MIC value reduced to 8 µg/mL.
  • Study B : Structural modifications led to compounds that exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol, and how are reaction conditions optimized?

  • Methodological Answer : A key approach involves coupling a nitro-substituted phenyl group to a thiazole ring. For example, Grignard reagent-mediated reactions (e.g., reacting 3-nitrophenylmagnesium bromide with 4-hydroxymethylthiazole derivatives) under anhydrous ether solvents at 0–5°C can yield the target compound. Post-reaction quenching with ice-cold ammonium chloride and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Alternative methods include nucleophilic substitution using nitroaryl halides and thiazole precursors in dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 12 hours .

Q. How is this compound structurally characterized?

  • Methodological Answer :

  • IR Spectroscopy : Look for O-H stretching (~3400 cm⁻¹), C=N (thiazole ring, ~1610 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) .
  • ¹H NMR : The methanol -CH₂OH group appears as a singlet (~4.1 ppm), while aromatic protons from the nitrophenyl and thiazole moieties resonate between 6.8–8.3 ppm as multiplets .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~250–260) and fragmentation patterns (e.g., loss of -CH₂OH or NO₂ groups) confirm the structure .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Perform broth microdilution assays (e.g., MIC against E. coli or S. aureus) using concentrations ranging from 1–100 µg/mL .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 24–48 hour incubations and IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up this compound?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields in biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 15 minutes) while maintaining >80% yield .
  • Crystallization Strategies : Use ethanol-DMF mixtures (3:1 v/v) for recrystallization to remove byproducts like unreacted nitroaryl halides .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to identify dynamic effects (e.g., hindered rotation of the nitrophenyl group causing splitting) .
  • DFT Calculations : Compare experimental ¹H NMR shifts with computed values (B3LYP/6-311+G(d,p) basis set) to assign ambiguous peaks .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .

Q. What strategies are effective for studying biomolecular interactions of this compound?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases or bacterial enzymes) on a sensor chip and measure binding affinity (KD) at concentrations of 1–100 µM .
  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 1ATP for kinase targets) to predict binding modes of the thiazole and nitro groups .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with DNA or proteins in PBS buffer (pH 7.4) .

Q. How can crystallography challenges (e.g., poor diffraction) be addressed during structure determination?

  • Methodological Answer :

  • Cryocooling : Flash-cool crystals in liquid nitrogen with 25% glycerol as a cryoprotectant to improve diffraction resolution .
  • TWINABS in SHELX : Apply twin refinement for crystals with pseudo-merohedral twinning (common in nitro-containing compounds) .
  • Alternative Space Groups : Test lower-symmetry space groups (e.g., P2₁ instead of P2₁2₁2₁) if initial refinement models show high R-factors .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate assays with fresh stock solutions to rule out compound degradation .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (e.g., human or rat) for 1 hour and quantify remaining parent compound via LC-MS to assess if metabolic inactivation explains variability .
  • Cell Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp); low Papp (<1 × 10⁻⁶ cm/s) may indicate poor uptake in certain cell types .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol

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